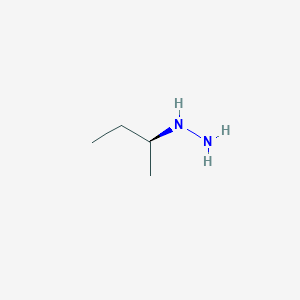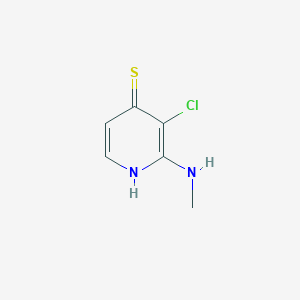![molecular formula C16H8Br4 B15361343 5,6,11,12-Tetrabromodibenzo[a,e][8]annulene](/img/structure/B15361343.png)
5,6,11,12-Tetrabromodibenzo[a,e][8]annulene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,6,11,12-Tetrabromodibenzo[a,e][8]annulene is a polycyclic aromatic hydrocarbon with the molecular formula C16H8Br4. This compound is characterized by its four bromine atoms attached to the benzene rings of the annulene structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,6,11,12-Tetrabromodibenzo[a,e][8]annulene typically involves the bromination of dicyclopentadiene or similar precursors. The reaction conditions require the use of bromine (Br2) in the presence of a suitable catalyst, such as iron (Fe) or aluminum chloride (AlCl3), under controlled temperature and pressure to ensure the selective addition of bromine atoms to the desired positions on the annulene ring.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale bromination reactors where precise control over reaction parameters is maintained to achieve high yields and purity. The process also includes purification steps such as recrystallization or column chromatography to isolate the final product.
化学反应分析
Types of Reactions: 5,6,11,12-Tetrabromodibenzo[a,e][8]annulene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form brominated derivatives or oxidized products.
Reduction: Reduction reactions can lead to the removal of bromine atoms, resulting in partially brominated or non-brominated analogs.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents replace bromine atoms on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents such as zinc (Zn) and hydrochloric acid (HCl) are often used.
Substitution: Typical reagents include nitric acid (HNO3) for nitration and acyl chlorides for acylation.
Major Products Formed:
Oxidation: Brominated quinones or other oxidized derivatives.
Reduction: Dibromodibenzo[a,e][8]annulene or non-brominated analogs.
Substitution: Nitro-substituted or acyl-substituted derivatives.
科学研究应用
5,6,11,12-Tetrabromodibenzo[a,e][8]annulene has found applications in various scientific fields:
Chemistry: It serves as a precursor for the synthesis of other brominated aromatic compounds and is used in the study of polycyclic aromatic hydrocarbons.
Biology: The compound is utilized in biological research to investigate the effects of brominated aromatic compounds on cellular processes and organisms.
Industry: The compound is used in the production of advanced materials and as an intermediate in the synthesis of other industrial chemicals.
作用机制
The mechanism by which 5,6,11,12-Tetrabromodibenzo[a,e][8]annulene exerts its effects involves its interaction with molecular targets and pathways. The bromine atoms on the aromatic rings can influence the electronic properties of the molecule, affecting its reactivity and binding affinity to biological targets. The compound may interact with enzymes, receptors, or other biomolecules, leading to specific biological responses.
相似化合物的比较
5,6,11,12-Tetrabromodibenzo[a,e][8]annulene is compared with other similar compounds, such as:
Dibromodibenzo[a,e][8]annulene: This compound has fewer bromine atoms and exhibits different reactivity and biological activity.
Tetrabromobenzene: A simpler aromatic compound with similar bromination but lacking the annulene structure.
Polychlorinated biphenyls (PCBs): These compounds have similar structures but contain chlorine atoms instead of bromine.
The uniqueness of this compound lies in its complex structure and the presence of multiple bromine atoms, which confer distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C16H8Br4 |
|---|---|
分子量 |
519.8 g/mol |
IUPAC 名称 |
(2Z,10Z)-2,3,10,11-tetrabromotricyclo[10.4.0.04,9]hexadeca-1(16),2,4,6,8,10,12,14-octaene |
InChI |
InChI=1S/C16H8Br4/c17-13-9-5-1-2-6-10(9)14(18)16(20)12-8-4-3-7-11(12)15(13)19/h1-8H/b13-9?,14-10?,15-11?,15-13-,16-12?,16-14- |
InChI 键 |
SAZNLQIRCXTDTK-OYEKRBKOSA-N |
手性 SMILES |
C1=CC=C2/C(=C(\C3=CC=CC=C3/C(=C(\C2=C1)/Br)/Br)/Br)/Br |
规范 SMILES |
C1=CC=C2C(=C1)C(=C(C3=CC=CC=C3C(=C2Br)Br)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


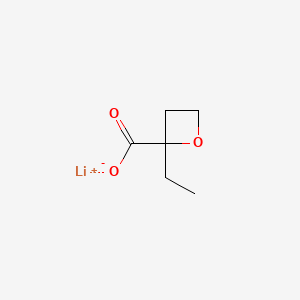
![2,3-Dihydro-6-methyl-4H-pyrano[3,2-b]pyridin-4-one](/img/structure/B15361274.png)
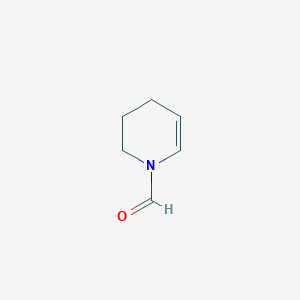
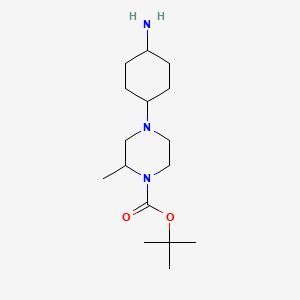
![2-amino-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxy-1H-purin-6-one](/img/structure/B15361283.png)
![4-[(2R)-2-hydroxypropyl]-2-methoxy-3-methylphenol](/img/structure/B15361289.png)
![6-Chloro-8-cyclopropyl-2-methyl-imidazo[1,2-B]pyridazine](/img/structure/B15361294.png)
![6-Chloro-2-methylimidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B15361314.png)
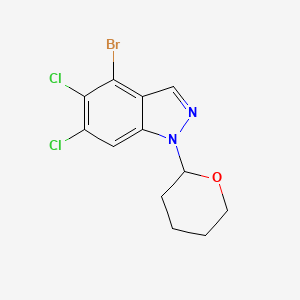
![3-[2-chloro-6-fluoro-4-(trifluoromethyl)phenoxy]-5-(trifluoromethyl)-1H-pyrazole](/img/structure/B15361331.png)
![O-(3-Chlorophenyl) S-[cyanamide(methylthio)-methyl]carbonodithioate](/img/structure/B15361336.png)
![tert-butyl N-[(1S)-1-(hydroxymethyl)-2-[(3S)-2-oxo-3-piperidyl]ethyl]carbamate](/img/structure/B15361344.png)
